Cas no 2229090-10-0 (4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole)

4-(3-Bromopropyl)-1-phenyl-1H-1,2,3-triazole is a versatile brominated triazole derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromopropyl group and a phenyl-substituted triazole ring, enabling selective functionalization through nucleophilic substitution or click chemistry. The compound is particularly useful in the preparation of biologically active molecules, metal-organic frameworks, and polymer modifications. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for cross-coupling and cycloaddition reactions. The product is typically supplied with high purity, ensuring reproducible results in synthetic applications. Proper handling is advised due to the presence of the bromine substituent.
4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole structure
2229090-10-0 structure
Product Name:4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole
CAS No:2229090-10-0
MF:C11H12BrN3
MW:266.13708114624
CID:6367686
PubChem ID:165880088
Update Time:2025-05-26

4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole
    • EN300-1878888
    • 2229090-10-0
    • Inchi: 1S/C11H12BrN3/c12-8-4-5-10-9-15(14-13-10)11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2
    • InChI Key: ULCPQRLFYDFKAI-UHFFFAOYSA-N
    • SMILES: BrCCCC1=CN(C2C=CC=CC=2)N=N1

Computed Properties

  • Exact Mass: 265.02146g/mol
  • Monoisotopic Mass: 265.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole

Introduction to 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole (CAS No. 2229090-10-0)

4-(3-Bromopropyl)-1-phenyl-1H-1,2,3-triazole, with the CAS number 2229090-10-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of triazoles, which are known for their broad range of biological activities and chemical reactivity.

The core structure of 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole features a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of the bromopropyl and phenyl substituents imparts additional reactivity and functional versatility to the molecule. The bromopropyl group can serve as a reactive handle for further chemical modifications, making this compound a valuable intermediate in synthetic chemistry.

In the context of medicinal chemistry, 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole has been explored for its potential as a lead compound in drug discovery. Triazoles are known for their ability to form stable complexes with various biological targets, including enzymes and receptors. Recent studies have highlighted the importance of triazole-containing compounds in the development of antifungal agents, anticancer drugs, and inhibitors of specific protein-protein interactions.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the use of 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole as a scaffold for designing potent inhibitors of the enzyme cyclooxygenase (COX). The researchers found that derivatives of this compound exhibited significant COX inhibitory activity, suggesting its potential as a starting point for developing new anti-inflammatory drugs. The bromopropyl group was particularly crucial in enhancing the binding affinity and selectivity of the inhibitors.

Beyond medicinal applications, 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole has also shown promise in materials science. The triazole ring is known for its excellent thermal stability and mechanical properties, making it suitable for use in polymers and coatings. A study published in Advanced Materials in 2023 demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical strength. The bromopropyl group can be further functionalized to introduce additional functionalities or cross-linking sites within the polymer network.

The synthetic accessibility of 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole is another factor contributing to its widespread use. The compound can be synthesized via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a well-established method for forming triazole rings. This "click" reaction is highly efficient and can be performed under mild conditions, making it an attractive option for large-scale production.

In summary, 4-(3-bromopropyl)-1-phenyl-1H-1,2,3-triazole (CAS No. 2229090-10-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it a valuable tool for researchers and chemists working on drug discovery and advanced materials development. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in various scientific disciplines.

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